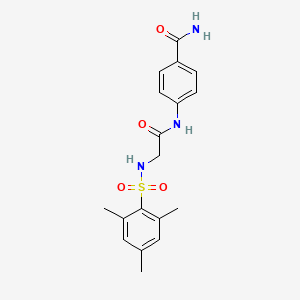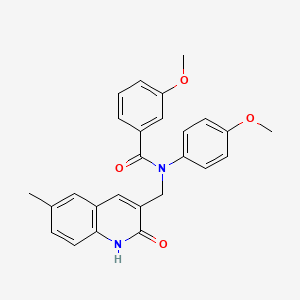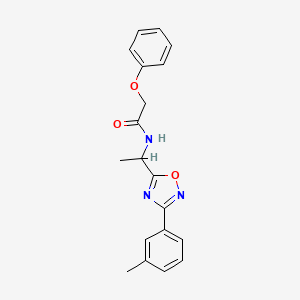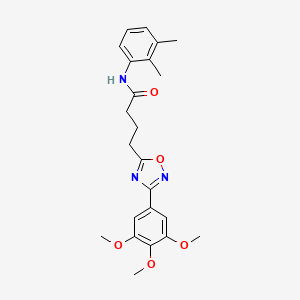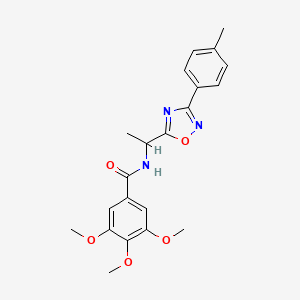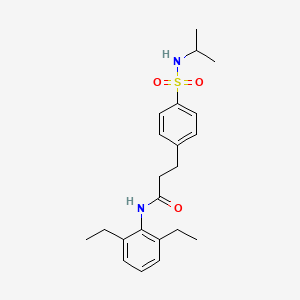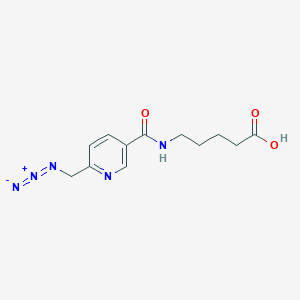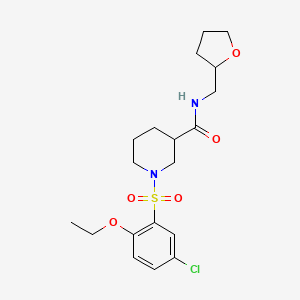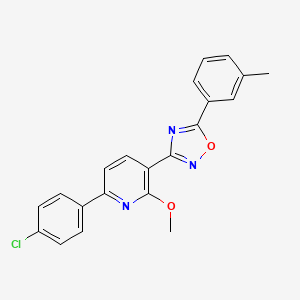
4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as MTOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTOB is a small molecule inhibitor of the enzyme, monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine.
作用機序
4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide acts as a reversible inhibitor of MAO-B, which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to have antioxidant properties and can prevent the formation of reactive oxygen species, which can damage cells and contribute to neurodegenerative diseases.
Biochemical and Physiological Effects:
4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain. 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential application of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide for these conditions. Another potential application of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is in the treatment of cancer. Further studies are needed to determine the efficacy of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in different types of cancer and to develop more effective delivery methods. Additionally, the mechanism of action of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects.
合成法
The synthesis of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and o-toluidine to form 2-(o-tolyl)-2-nitroethanol. The nitro group in this compound is then reduced to an amine using hydrogen gas and palladium on carbon as a catalyst. The resulting amine is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to form the final product, 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. The overall yield of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide synthesis is approximately 30%.
科学的研究の応用
4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied extensively for its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. MAO-B inhibitors have been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
特性
IUPAC Name |
4-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-6-4-5-7-16(12)17-21-19(25-22-17)13(2)20-18(23)14-8-10-15(24-3)11-9-14/h4-11,13H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOVYRSEQZMOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
